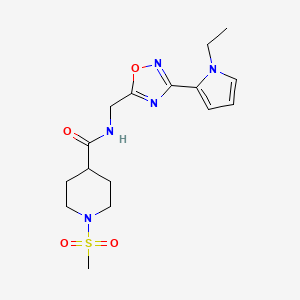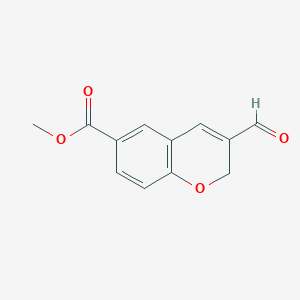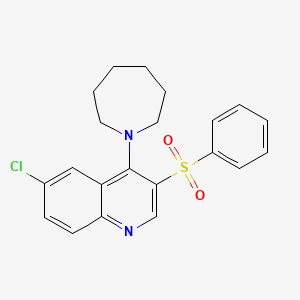
4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-chloroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-chloroquinoline is a chemical that appears to be related to quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related quinoline compounds and their reactions, which can provide insights into the chemistry of the compound .
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and various reagents. In the context of the provided papers, we see that quinoline compounds can be synthesized through different methods. For instance, 6-Butyl-4-hydroxyquinolin-2-(1H)-one was synthesized by heating a malonamide derivative in polyphosphoric acid at high temperatures . This suggests that similar quinoline derivatives, such as this compound, might also be synthesized using polyphosphoric acid or similar condensation reactions.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The presence of substituents like azepan-1-yl and benzenesulfonyl groups would influence the electronic and steric properties of the molecule. The azepan-1-yl group, being a seven-membered saturated heterocycle, would add conformational flexibility to the molecule, while the benzenesulfonyl group could add electron-withdrawing character and potentially affect the reactivity of the quinoline core.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions. The provided papers discuss cycloaddition reactions involving azepine derivatives, which are related to the azepan-1-yl group in our compound of interest . The [2+4] and [6+4] type cycloaddition reactions described in the paper involve the formation of ether linkages and are driven by electronic attractions between oxygen atoms and carbon atoms in specific positions of the azepine derivative . This indicates that the azepan-1-yl group in this compound could potentially participate in similar cycloaddition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary widely depending on their substituents. For example, the solvatochromism of azo disperse dyes derived from quinoline compounds was evaluated in the second paper, indicating that the electronic properties of the quinoline core can be influenced by different solvents . This suggests that the solubility and absorption properties of this compound could also be solvent-dependent. Additionally, the presence of a chloro group and a benzenesulfonyl group could affect the compound's acidity or basicity, as well as its reactivity in substitution reactions.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A novel approach to synthesizing benzo[b]azepines, which are structurally similar to 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-chloroquinoline, involves a mild, metal-free oxidative ring-expansion methodology. This process presents a straightforward method to access valuable compounds using hydroquinolines and TMSCHN2 as soft nucleophiles, highlighting the importance of such structures in pharmaceutical research (Stockerl et al., 2019).
Biological Activity
Research into the structural properties of potent human carbonic anhydrase inhibitors reveals the design of novel series of cycloalkylamino-1-carbonylbenzenesulfonamides. By replacing the quinoline ring with an azepine nucleus and modifying the cycloalkylamine nucleus, significant inhibition for hCA II and the brain-expressed hCA VII was observed. This suggests potential applications of related compounds in developing new isoform selective CA inhibitors (Buemi et al., 2019).
Anticancer Applications
The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines has been studied for their potential as anticancer agents. These compounds, sharing structural similarities with this compound, exhibit a range of biological properties, including antitumor and antimicrobial activities. This research underscores the relevance of such compounds in the search for novel and safer anticancer drugs (Redda et al., 2010).
Enzymatic Resolution and Synthesis
The enzymatic resolution of racemic tetrahydroquinolin-4-ols and tetrahydro-1H-benzo[b]azepin-5-ols using Novozyme 435 lipase demonstrates a facile method for synthesizing enantiocomplimentary derivatives. This process yields compounds with good to excellent yields and enantiomeric excess values, indicating potential for further investigation in chiral chemistry applications (Zhou et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
4-(azepan-1-yl)-3-(benzenesulfonyl)-6-chloroquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S/c22-16-10-11-19-18(14-16)21(24-12-6-1-2-7-13-24)20(15-23-19)27(25,26)17-8-4-3-5-9-17/h3-5,8-11,14-15H,1-2,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPUVTQNOIPLJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


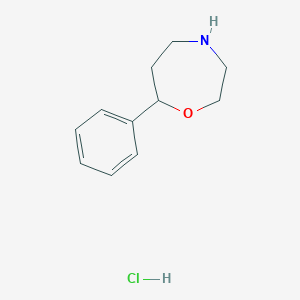
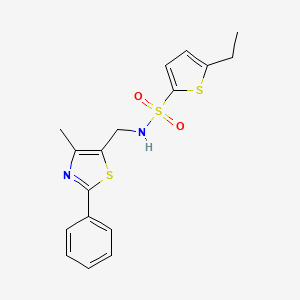
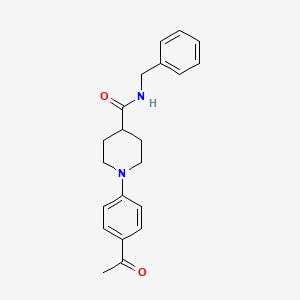
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2504624.png)
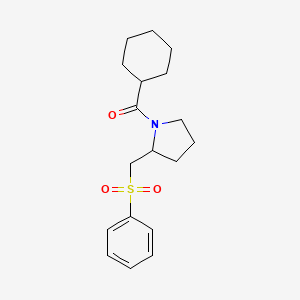
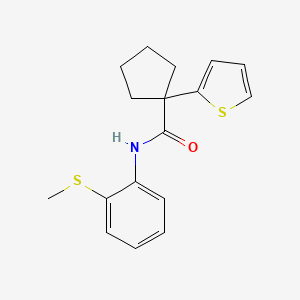
![2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2504627.png)
![3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-4-iodo-1H-pyrazole](/img/structure/B2504628.png)
![1-[4-(Furan-2-yl)thiophen-2-yl]-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2504630.png)
![Ethyl 2-(cyclohexanecarboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2504631.png)
![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504632.png)
